Heparastatin

説明

Heparastatin is a microbial metabolite that has been applied to a dorsal air pouch inflammation model to demonstrate suppression of extravasation of neutrophils and monocytes .

Synthesis Analysis

Heparastatin (SF4) has been developed as a heparanase inhibitor for cancer therapy, starting from siastatin B isolated as an inhibitor of sialidase (neuraminidase) . It’s also mentioned that it’s an iminosugar-based inhibitor .Chemical Reactions Analysis

Heparastatin has been identified as a modulator of inflammatory processes and bone disease, focusing on prostaglandin release, osteoblast differentiation, and immune cell functions .科学的研究の応用

Heparanase Inhibition

Heparastatin (SF4) is known as a heparanase inhibitor . Heparanase is an enzyme that degrades heparan sulfate, a key component of the extracellular matrix. By inhibiting this enzyme, Heparastatin can potentially regulate various biological processes where heparan sulfate and heparanase play crucial roles .

Mast Cell Uptake Regulation

Research has shown that the enzymatic activity of heparanase regulates its uptake efficiency into mast cells . Interestingly, the presence of Heparastatin (SF4) significantly increases the internalized amount of heparanase into mast cells . This suggests that Heparastatin could be used to manipulate the uptake process of heparanase in mast cells .

Therapeutic Applications

Given its ability to regulate the uptake of heparanase into mast cells, Heparastatin (SF4) could have potential therapeutic applications . For instance, it could be used to accelerate the uptake process of mast cells, which could be therapeutically relevant .

Enzyme Activity Regulation

Heparastatin (SF4) does not affect the binding of heparanase to immobilized heparin . This suggests that it could be used to regulate the enzymatic activity of heparanase without affecting its binding properties .

Structural Analysis

Heparastatin (SF4) is a derivative of a bacterial product siastatin B that can inhibit the enzymatic activity of heparanase . The complex structure of human heparanase and siastatin B has been demonstrated using 3D crystallography . This structural information could be valuable for the development of new heparanase inhibitors.

Enzyme Kinetics

Heparastatin (SF4) has been used in studies investigating the kinetics of heparanase . For instance, it has been shown that the internalized amount of heparanase into mast cells was significantly increased in the presence of Heparastatin (SF4) .

作用機序

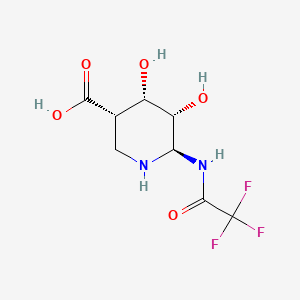

Target of Action

Heparastatin, also known as (3S,4S,5R,6R)-4,5-dihydroxy-6-(2,2,2-trifluoroacetamido)piperidine-3-carboxylic acid, is primarily targeted towards the enzyme heparanase . Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate, a key component of the extracellular matrix and basement membrane . This enzyme plays a crucial role in various biological processes, including inflammation, angiogenesis, and cancer metastasis .

Mode of Action

Heparastatin acts as a heparanase inhibitor . This inhibition prevents the degradation of heparan sulfate, thereby affecting the processes that rely on heparanase activity .

Biochemical Pathways

The inhibition of heparanase by heparastatin impacts several biochemical pathways. Heparanase is involved in the degradation of the extracellular matrix and basement membrane, which are critical steps in cell migration and invasion . By inhibiting heparanase, heparastatin can potentially affect these processes, thereby influencing the progression of diseases such as cancer and inflammation .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as pravastatin, suggest that active transport mechanisms may be involved . Pravastatin, for instance, is rapidly absorbed from the upper part of the small intestine, probably via proton-coupled carrier-mediated transport, and then taken up by the liver by a sodium-independent bile acid transporter

Result of Action

The inhibition of heparanase by heparastatin can have several molecular and cellular effects. For instance, it can prevent the degradation of the extracellular matrix and basement membrane, thereby potentially inhibiting cell migration and invasion . This could have therapeutic implications in diseases such as cancer and inflammation, where these processes play a critical role .

Action Environment

The action of heparastatin can be influenced by various environmental factors. For example, the uptake of heparanase into mast cells was found to be significantly increased in the presence of heparastatin . .

特性

IUPAC Name |

(3S,4S,5R,6R)-4,5-dihydroxy-6-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N2O5/c9-8(10,11)7(18)13-5-4(15)3(14)2(1-12-5)6(16)17/h2-5,12,14-15H,1H2,(H,13,18)(H,16,17)/t2-,3-,4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPZEWVVILIZJY-NEEWWZBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)NC(=O)C(F)(F)F)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@@H]([C@H](N1)NC(=O)C(F)(F)F)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30934804 | |

| Record name | 4,5-Dihydroxy-6-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoroacetamido)-4,5-dihydroxypiperidine-3-carboxylic acid | |

CAS RN |

153758-25-9 | |

| Record name | 6-(Trifluoroacetamido)-4,5-dihydroxypiperidine-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153758259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroxy-6-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B1672977.png)

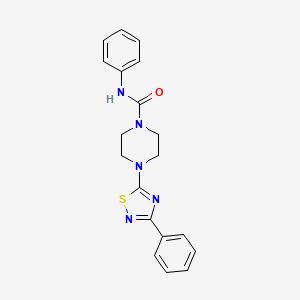

![N-[(R)-1-[4-(4-Methoxybenzyl)-5-phenethyl-4H-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]-2-aminoacetamide](/img/structure/B1672978.png)

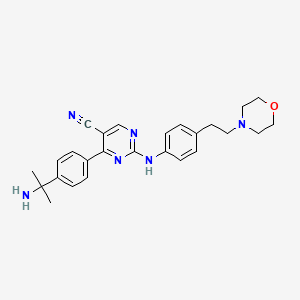

![(3S)-3-[[(5S,8S,23S)-23-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(1H-indol-3-ylmethyl)-3,6,14,17,24-pentaoxo-1,4,7,13,18-pentazacyclotetracosane-8-carbonyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1672979.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-6-[[(Z)-4-oxobut-2-enoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1672980.png)

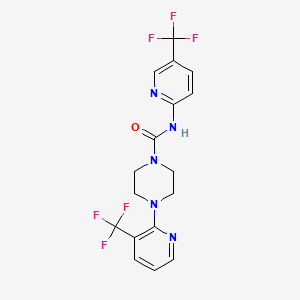

![5-Chloro-N-[3-fluoro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B1672982.png)

![1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate](/img/structure/B1672986.png)

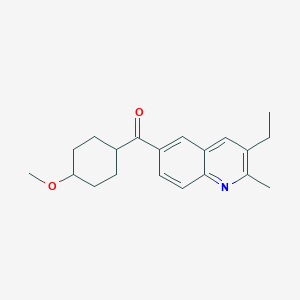

![(3,4-Dihydro-2h-pyrano[2,3-b]quinolin-7-yl)-(cis-4-methoxycyclohexyl)-methanone](/img/structure/B1672994.png)